molecular formula C9H15NO3 B14199089 2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate CAS No. 831197-09-2

2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate

Cat. No.: B14199089
CAS No.: 831197-09-2
M. Wt: 185.22 g/mol
InChI Key: KKNDYNIKAFMZQF-ZETCQYMHSA-N
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Description

2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the pyrrolidine ring often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate typically involves the esterification of 2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethanol with acetic acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. Flow microreactors, for example, can be used to facilitate the esterification reaction in a more sustainable and efficient manner .

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate is unique due to its specific combination of the pyrrolidine ring and ester group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

831197-09-2

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

[2-[(2S)-2-methylpyrrolidin-1-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C9H15NO3/c1-7-4-3-5-10(7)9(12)6-13-8(2)11/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

KKNDYNIKAFMZQF-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CCCN1C(=O)COC(=O)C

Canonical SMILES

CC1CCCN1C(=O)COC(=O)C

Origin of Product

United States

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